molecular formula C17H19F3N4 B6438496 2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2549065-24-7

2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B6438496
CAS No.: 2549065-24-7
M. Wt: 336.35 g/mol
InChI Key: KCUMVAYDSTZAOO-UHFFFAOYSA-N
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Description

2-[4-(1-Phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative featuring a piperazine moiety substituted at the 4-position with a 1-phenylethyl group and a trifluoromethyl (-CF₃) group at the 4-position of the pyrimidine ring. This compound is synthesized via coupling reactions involving 2-piperazin-1-yl-4-(trifluoromethyl)pyrimidine and a carboxylic acid derivative, utilizing reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) under basic conditions . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenylethyl substituent on the piperazine may influence receptor-binding specificity, making it a candidate for therapeutic applications, particularly in central nervous system (CNS) or oncology targets.

Properties

IUPAC Name

2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4/c1-13(14-5-3-2-4-6-14)23-9-11-24(12-10-23)16-21-8-7-15(22-16)17(18,19)20/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUMVAYDSTZAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-(1-phenylethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like xylene at elevated temperatures (around 130°C) for several hours . The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification techniques would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.

    Coupling Reactions: The piperazine ring can be involved in coupling reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Bases: Potassium carbonate, sodium hydroxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Coupling Reagents: Palladium catalysts, copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can yield phenylacetone or phenylacetic acid, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role as a neurokinin receptor modulator . Neurokinin receptors are implicated in various physiological processes, including pain perception, inflammation, and neurogenic responses. The modulation of these receptors can lead to therapeutic effects in conditions such as chronic pain and anxiety disorders.

Neurokinin Receptor Modulation

Research indicates that compounds similar to 2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine can act as antagonists or agonists at neurokinin receptors, influencing their activity and potentially leading to new treatment options for conditions like depression and anxiety disorders .

Anticancer Research

Recent studies have explored the compound's potential in cancer therapy. The trifluoromethyl group is known to enhance the metabolic stability of compounds, making them more effective in targeting cancer cells.

Case Studies

A notable study demonstrated that derivatives of this compound exhibited selective cytotoxicity against specific cancer cell lines. For instance, modifications to the piperazine structure have shown promise in enhancing the compound's activity against breast cancer cells by inducing apoptosis through the activation of apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of the piperazine moiety is associated with enhanced antibacterial activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Structural Feature Effect on Activity
Trifluoromethyl GroupIncreases metabolic stability
Piperazine RingEnhances receptor binding affinity
Phenylethyl SubstituentModulates pharmacokinetic properties

Mechanism of Action

The mechanism of action of 2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions characterized by cholinergic deficiency, such as Alzheimer’s disease.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Group : Common in compounds 10d and the target compound, enhancing hydrophobicity and electronic effects.
  • Heterocyclic Cores: The target uses pyrimidine, while analogs employ thiazole (), thienopyrimidine (), or pyrazole (), affecting binding affinity and solubility.

Molecular Weight Trends

  • The target compound (~350 g/mol) is lighter than 10d (548.2 g/mol) but heavier than the thienopyrimidine derivative (494.19 g/mol) . Lower molecular weight may improve bioavailability compared to bulkier analogs.

Research Findings and Implications

Substituent Impact on Bioactivity

  • Trifluoromethylpyrimidine vs. Thiazole/Thienopyrimidine: The pyrimidine core in the target compound may favor kinase inhibition (common in pyrimidine-based drugs), whereas thiazole/thienopyrimidine derivatives often target enzymes or receptors with larger active sites .
  • Phenylethyl-Piperazine : This lipophilic group could enhance blood-brain barrier penetration compared to polar sulfonyl or morpholine groups in , making it relevant for CNS drug development.

Biological Activity

2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a trifluoromethyl group and a piperazine moiety linked to a phenylethyl group. Its molecular formula is C15H18F3N3, with a molecular weight of approximately 303.32 g/mol. The trifluoromethyl group enhances lipophilicity, potentially affecting the compound's biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in antiviral and anticancer applications.

Antiviral Activity

Studies have demonstrated that piperazine derivatives can act as effective inhibitors of viral replication. For instance, related compounds have shown significant activity against the chikungunya virus (CHIKV) and other viral pathogens:

  • Inhibition of CHIKV : A study reported that certain piperazine-based pyrimidine compounds exhibited potent antiviral activity against CHIKV with selectivity indices greater than 61. The modifications in the side chains significantly influenced their cytotoxicity and selectivity profiles .

Anticancer Activity

Pyrimidine derivatives are also recognized for their anticancer properties. Research has shown that some analogues can inhibit cell proliferation in various cancer cell lines:

  • Cell Proliferation Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit proliferation in cancer cell lines such as A431 (vulvar epidermal carcinoma). For example, certain derivatives demonstrated significant inhibition rates, suggesting potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural ComponentInfluence on Activity
Pyrimidine Ring Essential for biological activity; serves as a pharmacophore.
Trifluoromethyl Group Enhances lipophilicity and potentially improves membrane permeability.
Piperazine Linker Contributes to receptor binding and selectivity; variations can alter cytotoxicity.
Phenylethyl Side Chain Influences the overall hydrophobic character and receptor interaction.

Case Studies

  • HIV Inhibition : A study on piperazine-based CCR5 antagonists highlighted that modifications to the piperazine structure could lead to enhanced inhibition of HIV entry into host cells .
  • Antiviral Optimization : Research focusing on pyrimidine analogues found that specific substitutions on the piperazine ring significantly improved antiviral potency against CHIKV, demonstrating the importance of SAR in drug design .

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